molecular formula C22H27FO4 B13441609 11,12-Dehydroxy-Betamethasone

11,12-Dehydroxy-Betamethasone

Cat. No.: B13441609
M. Wt: 374.4 g/mol
InChI Key: OETCKCTXJGBGQR-IVSIGIPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11,12-Dehydroxy-Betamethasone is a synthetic glucocorticoid, a class of corticosteroids that are used for their potent anti-inflammatory and immunosuppressive properties. This compound is a derivative of betamethasone, which is widely used in the treatment of various inflammatory and autoimmune conditions. The structural modifications in this compound enhance its pharmacological profile, making it a valuable compound in both clinical and research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11,12-Dehydroxy-Betamethasone typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:

    Oxidation: Introduction of hydroxyl groups at specific positions.

    Reduction: Selective reduction of double bonds.

    Substitution: Introduction of fluorine atoms to enhance activity.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: 11,12-Dehydroxy-Betamethasone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of double bonds to single bonds.

    Substitution: Replacement of hydrogen atoms with halogens or other functional groups.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents (e.g., fluorine gas).

Major Products:

    Oxidation products: Ketones and aldehydes.

    Reduction products: Saturated hydrocarbons.

    Substitution products: Halogenated steroids.

Scientific Research Applications

11,12-Dehydroxy-Betamethasone has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical methods.

    Biology: Studied for its effects on cellular processes and gene expression.

    Medicine: Investigated for its potential in treating inflammatory and autoimmune diseases.

    Industry: Used in the formulation of pharmaceutical products.

Mechanism of Action

The mechanism of action of 11,12-Dehydroxy-Betamethasone involves binding to glucocorticoid receptors, leading to:

    Inhibition of inflammatory pathways: By suppressing the activity of nuclear factor-kappa B (NF-κB) and other transcription factors.

    Reduction of cytokine production: By inhibiting phospholipase A2 and decreasing the formation of arachidonic acid derivatives.

    Promotion of anti-inflammatory genes: Such as interleukin-10

Comparison with Similar Compounds

    Betamethasone: The parent compound with similar anti-inflammatory properties.

    Dexamethasone: Another glucocorticoid with a slightly different structure.

    Prednisone: A commonly used corticosteroid with a different pharmacokinetic profile.

Uniqueness: 11,12-Dehydroxy-Betamethasone is unique due to its specific structural modifications, which enhance its potency and reduce side effects compared to other glucocorticoids .

Properties

Molecular Formula

C22H27FO4

Molecular Weight

374.4 g/mol

IUPAC Name

(8S,9R,10S,13S,14S,16S,17R)-9-fluoro-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,14,15,16-hexahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H27FO4/c1-13-10-17-16-5-4-14-11-15(25)6-7-19(14,2)21(16,23)9-8-20(17,3)22(13,27)18(26)12-24/h6-9,11,13,16-17,24,27H,4-5,10,12H2,1-3H3/t13-,16-,17-,19-,20-,21+,22-/m0/s1

InChI Key

OETCKCTXJGBGQR-IVSIGIPOSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C=C[C@@]2([C@]1(C(=O)CO)O)C)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C=CC2(C1(C(=O)CO)O)C)F)C

Origin of Product

United States

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